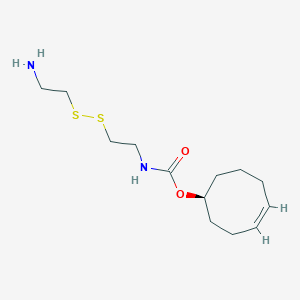
TCO-SS-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TCO-SS-amine is synthesized through a series of chemical reactions involving the formation of a disulfide bond and the incorporation of a trans-cyclooctene group. The synthetic route typically involves the reaction of a primary amine with a disulfide-containing compound under mild conditions . The reaction conditions often include the use of solvents such as dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
TCO-SS-amine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the trans-cyclooctene group and tetrazine-containing molecules, forming a stable dihydropyridazine linkage
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reaction: Common reagents include tetrazine derivatives, and the reaction is typically carried out under mild buffer conditions without the need for catalysts.
Reduction: Reducing agents such as dithiothreitol or glutathione are used to cleave the disulfide bond.
Major Products Formed
Inverse Electron Demand Diels-Alder Reaction: The major product is a stable dihydropyridazine linkage.
Reduction: The major products are the corresponding thiol and amine derivatives.
Aplicaciones Científicas De Investigación
TCO-SS-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling of biomolecules
Biology: Employed in the study of protein-protein interactions, enzyme activities, and cellular processes through bioorthogonal reactions
Industry: Applied in the synthesis of complex molecules and materials for various industrial applications.
Mecanismo De Acción
TCO-SS-amine exerts its effects through the inverse electron demand Diels-Alder reaction, where the trans-cyclooctene group reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage . This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems. The disulfide bond in this compound can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparación Con Compuestos Similares
TCO-SS-amine is unique due to its combination of a trans-cyclooctene group and a cleavable disulfide bond. Similar compounds include:
TCO-PEG3-Cyanine5: A trans-cyclooctene derivative used for fluorescent labeling.
TCO-PEG3-FITC: Another trans-cyclooctene derivative used for fluorescent labeling.
BDP FL-PEG4-TCO: A trans-cyclooctene derivative used for bioconjugation and imaging.
These compounds share the trans-cyclooctene group but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound .
Propiedades
Fórmula molecular |
C13H24N2O2S2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C13H24N2O2S2/c14-8-10-18-19-11-9-15-13(16)17-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+/t12-/m1/s1 |
Clave InChI |
OFLXMCDIPGWICF-YYRQZUAOSA-N |
SMILES isomérico |
C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCN |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCSSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


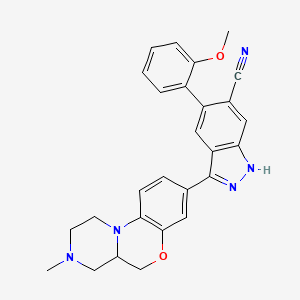
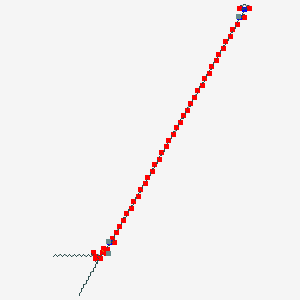
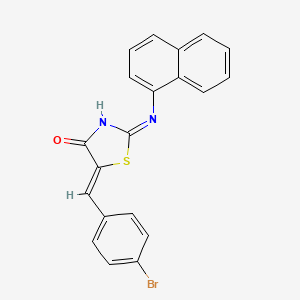
![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
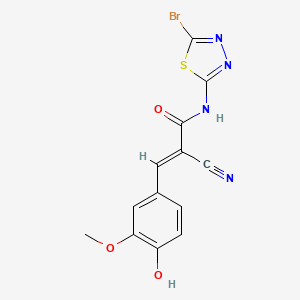
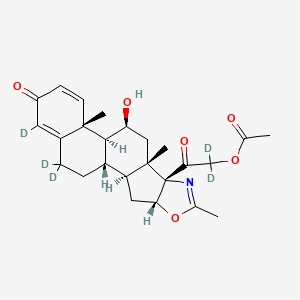
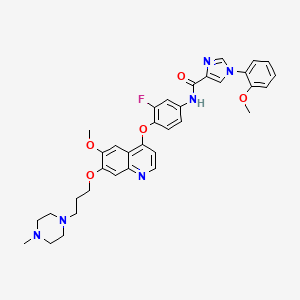
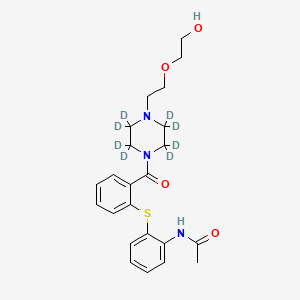
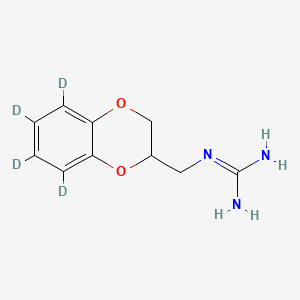
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
